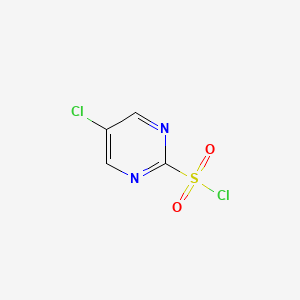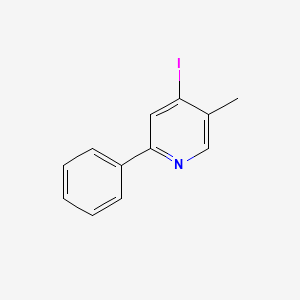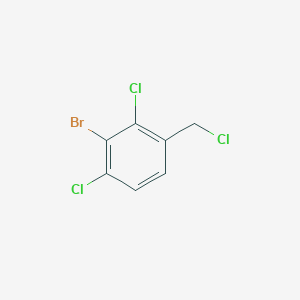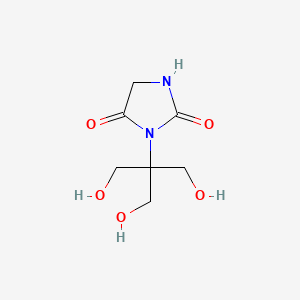
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with a suitable dihydroxy compound. One common method involves the use of 1,3-dihydroxy-2-(hydroxymethyl)propane as a starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidine ring can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce various imidazolidine derivatives.
Applications De Recherche Scientifique
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyl groups and the imidazolidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with target molecules, leading to various biochemical and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione: A closely related compound with similar structural features.
Imidazolidine-2,4-dione: The parent compound, which lacks the hydroxyl groups and the hydroxymethyl substituent.
1,3-Dihydroxy-2-(hydroxymethyl)propane: A precursor used in the synthesis of the target compound.
Uniqueness
3-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)imidazolidine-2,4-dione is unique due to the presence of multiple hydroxyl groups and the imidazolidine ring. These structural features confer specific reactivity and potential applications that distinguish it from other similar compounds. The combination of hydroxyl groups and the imidazolidine ring allows for versatile chemical modifications and interactions, making it valuable in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C7H12N2O5 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O5/c10-2-7(3-11,4-12)9-5(13)1-8-6(9)14/h10-12H,1-4H2,(H,8,14) |
Clé InChI |
PXBHBIVXFABODZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


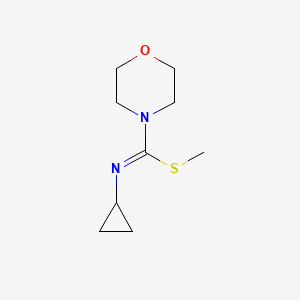

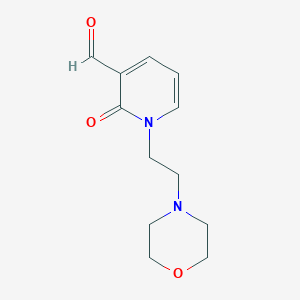
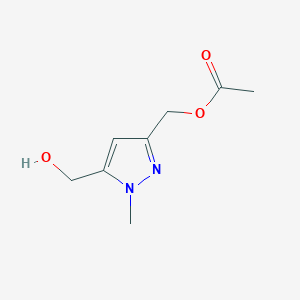
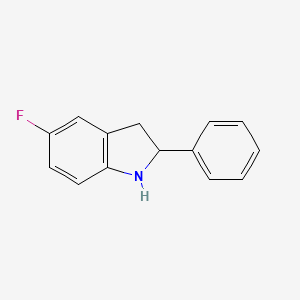
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
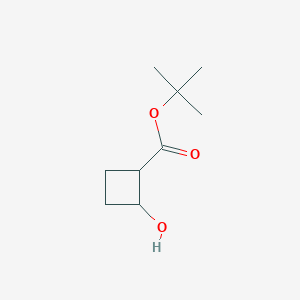
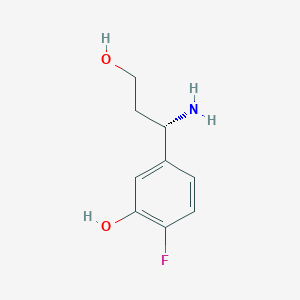
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
